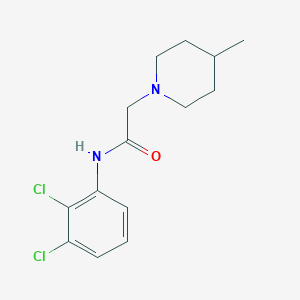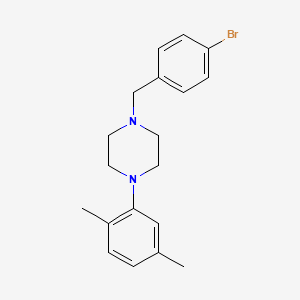
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine, also known as MNX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNX is a glycosylated compound that is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze the hydrolysis of glycosylated compounds. This compound is also believed to interact with cellular receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound is a fluorescent compound that can be used to study the uptake and distribution of glycosylated compounds in cells and tissues. This compound has also been found to have antibacterial properties and can inhibit the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a fluorescent compound that can be easily detected and quantified. However, this compound has certain limitations. This compound is relatively expensive compared to other fluorescent probes. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine research. One potential direction is the development of this compound-based probes for the detection of glycosylated compounds in biological samples. Another potential direction is the development of this compound-based inhibitors for enzymes involved in glycosylation. This compound can also be used as a tool to study the role of glycosylation in various biological processes. Overall, this compound has the potential to be a valuable tool in various fields of research.
Méthodes De Synthèse
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process involves the conversion of 4-methyl-2-nitrophenol to 4-methyl-2-nitroaniline, followed by the glycosylation of the amine group with xylopyranosyl chloride. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-beta-D-xylopyranosylamine has been found to have potential applications in various fields such as biochemistry, pharmacology, and medical research. This compound is used as a probe to study the activity of enzymes such as beta-xylosidase and beta-glucosidase. It is also used as a substrate for the synthesis of glycosylated compounds. In medical research, this compound is used as a fluorescent tag to study the uptake and distribution of glycosylated compounds in cells and tissues.
Propriétés
IUPAC Name |
2-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZYHXJBMLCEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)


![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5038701.png)


![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)